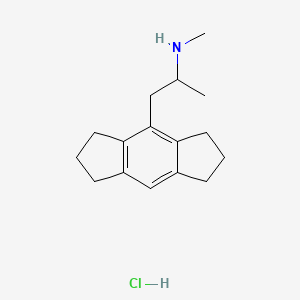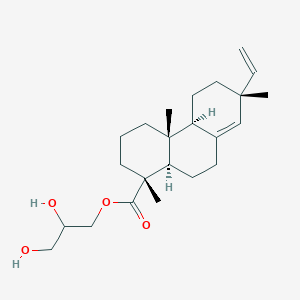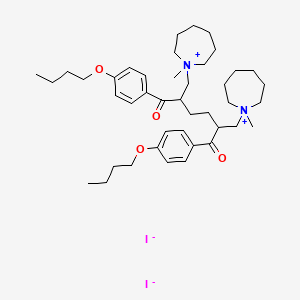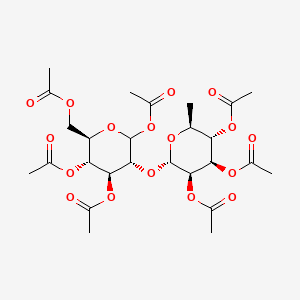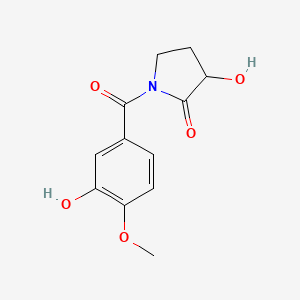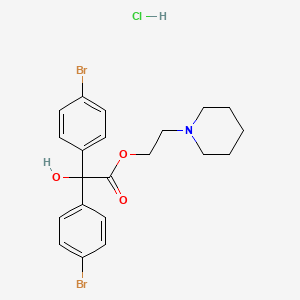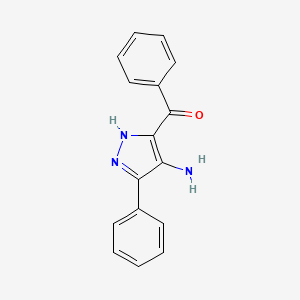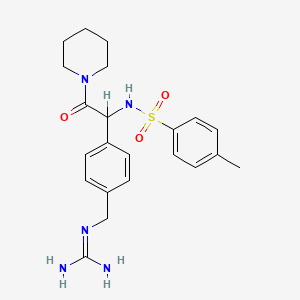
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves multi-step reactions, utilizing various starting materials and catalysts. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene . These methods typically require acidic conditions and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines . Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, altering their function and leading to various biological effects . For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, primaquine, and quinine . These compounds share the quinoline core structure but differ in their functional groups and side chains.
Uniqueness
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the propoxy chain enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
97633-97-1 |
|---|---|
Formule moléculaire |
C20H25ClN2O2 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(4-phenylquinolin-2-yl)oxypropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH.H2O/c1-22(2)13-8-14-23-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)21-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H;1H2 |
Clé InChI |
XNACDEYRMQAQNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



